1-(1-Methyl-2-oxoindolin-5-yl)-3-phenylurea
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Overview
Description
1-(1-Methyl-2-oxoindolin-5-yl)-3-phenylurea is a chemical compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound belongs to the class of urea derivatives, which are known for their diverse biological activities.
Preparation Methods
The synthesis of 1-(1-Methyl-2-oxoindolin-5-yl)-3-phenylurea typically involves the reaction of 1-methyl-2-oxoindoline with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
1-(1-Methyl-2-oxoindolin-5-yl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl or indoline moieties, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Methyl-2-oxoindolin-5-yl)-3-phenylurea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for studying biological pathways and mechanisms.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-2-oxoindolin-5-yl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, its anticancer activity is attributed to its ability to induce apoptosis by activating caspases and other apoptotic pathways .
Comparison with Similar Compounds
1-(1-Methyl-2-oxoindolin-5-yl)-3-phenylurea can be compared with other similar compounds, such as:
N-(1-methyl-2-oxoindolin-5-yl)cinnamamide: This compound has a similar indoline structure but with a cinnamamide moiety instead of a phenylurea group.
N-(1-methyl-2-oxoindolin-5-yl)naphthalene-2-sulfonamide: This compound features a naphthalene sulfonamide group, offering different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(1-methyl-2-oxo-3H-indol-5-yl)-3-phenylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-19-14-8-7-13(9-11(14)10-15(19)20)18-16(21)17-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,17,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUYNPDHTJVKMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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